4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
- H1-Antihistaminic Activity : This compound has been investigated for its potential as an H1-antihistaminic agent. Studies have shown that similar compounds in the triazoloquinazolinone class exhibit significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009).
Chemical Synthesis and Characterization
- Synthesis Routes : Innovative synthesis routes have been developed for this class of compounds. These routes involve cyclization of different hydrazinoquinazolinones with one-carbon donors, leading to a variety of substituted triazoloquinazolinones (Alagarsamy et al., 2007).
Potential in Antimicrobial and Antimalarial Research
- Antimicrobial and Antimalarial Agents : Research into similar compounds within the triazoloquinazolinone family has explored their potential as antimicrobial and antimalarial agents. The development of quality control methods for these compounds as promising antimalarial agents signifies their importance in this field (Danylchenko et al., 2018).
Derivative Development for Enhanced Activity
- Development of Derivatives : The chemical transformation of the lactam moiety in triazoloquinazolinones offers access to various derivatives, expanding the scope of their pharmacological applications (Al-Salahi & Geffken, 2011).
Future Directions
Triazoloquinazolines are a class of compounds with significant potential for further exploration due to their diverse biological activities . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols, as well as investigating their biological activities in more detail .
Mechanism of Action
Target of Action
Triazoloquinazoline derivatives, a class to which this compound belongs, have been reported to interact with various targets such asadenosine receptors , tubulin , and SHP2 . These targets play crucial roles in cellular signaling, cell division, and enzymatic activity, respectively .
Mode of Action
Triazoloquinazoline derivatives have been suggested to bind to their targets, leading to changes in cellular processes . For instance, some derivatives have been reported to inhibit PCAF (P300/CBP-associated factor) , a histone acetyltransferase . This inhibition can affect gene expression and, consequently, cellular functions .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related tocellular signaling , cell division , and gene expression . The downstream effects of these changes could include altered cell growth, differentiation, and survival .
Pharmacokinetics
The presence of atrifluoromethyl group in similar compounds has been reported to enhance metabolic stability and membrane permeation, potentially improving bioavailability .
Result of Action
Triazoloquinazoline derivatives have shown a variety of biological applications such asanticancer , anti-inflammatory , antimicrobial , antiviral , antihypertensive , anticonvulsant , antidiabetic , antioxidant , and significant cytotoxic activities . These effects suggest that the compound may induce changes at the molecular and cellular levels that lead to these outcomes .
Biochemical Analysis
Biochemical Properties
4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways and cellular functions. Additionally, the compound can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, the compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Changes in gene expression and cellular metabolism have also been reported, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their function . The compound’s ability to inhibit enzyme activity can lead to changes in cellular processes, including cell cycle regulation and apoptosis . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
4-(4-ethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-2-11-7-9-12(10-8-11)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-10H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMNHQISWBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.